molecular formula C28H34N6O4S B018631 Nsggmpp CAS No. 109273-51-0

Nsggmpp

Cat. No.: B018631
CAS No.: 109273-51-0
M. Wt: 550.7 g/mol
InChI Key: WMTPJYLLGLWCDT-UHFFFAOYSA-N
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Description

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide typically involves multiple steps, starting with the preparation of the naphthylsulfonylglycyl intermediate. This intermediate is then reacted with 4-guanidinomethylphenylalanine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylglycyl derivatives and guanidinomethylphenylalanine analogs. These compounds share structural similarities but may differ in their specific functional groups or side chains .

Uniqueness

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

109273-51-0

Molecular Formula

C28H34N6O4S

Molecular Weight

550.7 g/mol

IUPAC Name

N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide

InChI

InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31)

InChI Key

WMTPJYLLGLWCDT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Synonyms

N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide
NSGGMPP

Origin of Product

United States

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